N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide
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Overview
Description
N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxypyridine moiety linked to a phenoxyacetamide group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide typically involves the reaction of 6-methoxypyridin-3-amine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can facilitate the reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-2-phenoxyacetamide.
Reduction: Formation of N-(6-methoxypyridin-3-yl)-2-phenoxyethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide stands out due to its specific combination of the methoxypyridine and phenoxyacetamide moieties, which confer unique chemical properties and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
287943-89-9 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-14-8-7-11(9-15-14)16-13(17)10-19-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
QGDQPJYVEVBDNT-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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